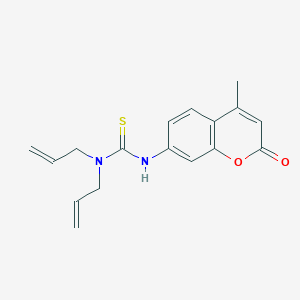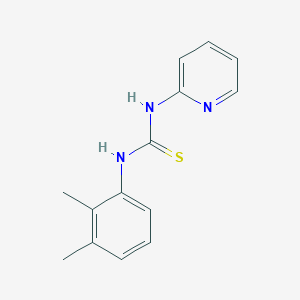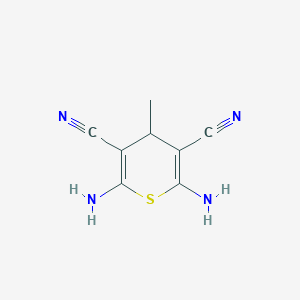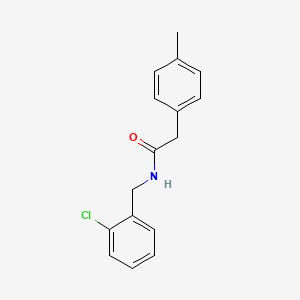![molecular formula C19H22N2O3 B5882918 N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as MPAA-NB, is a novel compound that has gained significant attention in the field of scientific research. This compound is a member of the amide family and has been synthesized using various methods. MPAA-NB has shown promising results in scientific research and has been found to have a mechanism of action that is unique to its chemical structure.
作用機序
The mechanism of action of MPAA-NB is unique to its chemical structure. It has been found to selectively bind to specific proteins, leading to conformational changes that can be detected using fluorescence spectroscopy. This mechanism of action makes MPAA-NB a valuable tool for studying protein-protein interactions and has potential applications in drug discovery.
Biochemical and Physiological Effects
MPAA-NB has been found to have minimal toxicity and does not affect cell viability. It has been shown to selectively bind to specific proteins, leading to conformational changes that can be detected using fluorescence spectroscopy. This makes MPAA-NB a valuable tool for studying protein-protein interactions in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of using MPAA-NB in lab experiments is its selectivity for specific proteins, which makes it a valuable tool for studying protein-protein interactions. However, one limitation is that the fluorescence signal can be affected by the environment, such as pH and temperature, which can affect the accuracy of the results.
将来の方向性
There are many potential future directions for research on MPAA-NB. One area of interest is its use in drug discovery, as its mechanism of action and selectivity for specific proteins make it a promising tool for identifying potential drug targets. Another area of interest is its use in studying protein-protein interactions in vivo, which could lead to a better understanding of cellular signaling pathways. Additionally, further optimization of the synthesis method could lead to increased yields and purity of MPAA-NB, making it more accessible for scientific research.
Conclusion
In conclusion, MPAA-NB is a novel compound that has shown promising results in scientific research. Its unique mechanism of action and selectivity for specific proteins make it a valuable tool for studying protein-protein interactions and has potential applications in drug discovery. While there are limitations to its use in lab experiments, there are many potential future directions for research on MPAA-NB, making it an exciting area of study in the field of scientific research.
合成法
MPAA-NB can be synthesized using various methods, including the reaction of 2-(2-methylphenoxy)acetic acid with 3-nitroaniline, followed by reduction of the nitro group and coupling with butanoyl chloride. This method has been optimized to produce high yields of MPAA-NB with a purity of over 98%.
科学的研究の応用
MPAA-NB has been extensively studied for its potential application in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein-protein interactions. MPAA-NB has been found to selectively bind to specific proteins, making it a valuable tool for studying protein-protein interactions in vitro and in vivo.
特性
IUPAC Name |
N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-15-9-6-10-16(12-15)21-19(23)13-24-17-11-5-4-8-14(17)2/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEKYCHQNGGVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)


![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5882860.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![N,N'-[(3-nitrophenyl)methylene]diacetamide](/img/structure/B5882877.png)

![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)



